
(Bromomethyl)cyclopropane
Overview
Description
(Bromomethyl)cyclopropane (CAS No. 7051-34-5) is a brominated cyclopropane derivative with the molecular formula C₄H₇Br and a molecular weight of 135.004 g/mol . It is a colorless liquid with a density of 1.433 g/cm³ at 26.5°C and a boiling point of 65–67°C at 5 mm Hg for its structural isomer 1,1-bisthis compound . The compound is characterized by a cyclopropane ring substituted with a bromomethyl group, rendering it highly reactive in nucleophilic substitution and coupling reactions. Its SMILES string is BrCC1CC1, and its InChIKey is AEILLAXRDHDKDY-UHFFFAOYSA-N .
Key applications include:
Preparation Methods
Appel Reaction: Triphenylphosphine-Mediated Bromination
The classical Appel reaction remains a cornerstone for synthesizing (bromomethyl)cyclopropane. Cyclopropylmethanol reacts with bromine in the presence of triphenylphosphine (PPh₃) and a polar aprotic solvent such as N-methylacetamide or dimethylformamide (DMF). The mechanism involves in situ generation of a phosphine-bromine complex, which facilitates hydroxyl substitution via a two-electron transfer process .
Reaction Conditions and Yield Optimization
A representative protocol (Bayer AG, US6008420) utilizes 1.05 equivalents of bromine and 1.1 equivalents of PPh₃ at −10°C, achieving 77.5% yield with 97% purity . Critical parameters include:
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Temperature control : Exothermic side reactions (e.g., ring-opening polymerization) are suppressed below −5°C .
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Solvent selection : DMF enhances reaction homogeneity but requires strict anhydrous conditions to prevent hydrolysis .
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Stoichiometry : A 5% bromine excess compensates for volatile losses during metered addition .
Table 1: Appel Reaction Performance Metrics
Triarylphosphite-Based Bromination: Scalable Industrial Synthesis
Patents (WO2015101452A1, US9809514B2) disclose a triarylphosphite-mediated method addressing limitations of traditional Appel chemistry. Triphenylphosphite (P(OPh)₃) replaces PPh₃, enabling higher substrate concentrations (4–8 solvent volumes vs. 10–15 in Appel) and reduced side-product formation .
Mechanism and Kinetic Advantages
The phosphite-bromine adduct (PhO)₃P=Br₂ forms rapidly at −15°C, exhibiting greater solubility in sulfolane or DMSO than phosphine analogs. This allows a 30% reduction in solvent usage while maintaining >95% conversion . The pathway proceeds via a frontside SN2 mechanism, minimizing ring strain-induced rearrangements .
Industrial Protocol (WO2015101452A1)
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Charge sequence :
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Dissolve 1.2 eq P(OPh)₃ in sulfolane at 20°C.
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Add 1.05 eq bromine at <−5°C over 2 hours.
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Introduce cyclopropylmethanol (1.0 eq) at −10°C.
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Workup : Distill crude product at 40–50°C under reduced pressure (20 mmHg).
Table 2: Triarylphosphite vs. Triphenylphosphine Efficiency
Metric | P(OPh)₃ | PPh₃ |
---|---|---|
Yield | 82–85% | 70–77.5% |
Purity | 98.5% | 97% |
Solvent Volume (L/kg) | 4.5 | 10.2 |
Cycle Time | 8 hours | 12 hours |
Cyanogen Bromide (BrCN) Coupling: Alternative Pathway
Gholizadeh et al. (2019) developed a one-pot method using BrCN and triethylamine (Et₃N) to convert α-bromoketones/aldehydes into this compound derivatives . Ethyl cyanoacetate or malononitrile serves as the cyclopropane precursor via a [2+1] cycloaddition mechanism.
Reaction Scope and Limitations
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Substrates : Aryl aldehydes (e.g., benzaldehyde) yield 89–92% product, while aliphatic analogs (e.g., cyclohexanone) show reduced efficiency (68–74%) .
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Conditions : 0°C, 3-hour reaction, stoichiometric BrCN.
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Side reactions : Over-bromination is mitigated by slow BrCN addition (0.5 eq/hour) .
Key Advantage : Avoids phosphorus reagents, simplifying waste management. However, BrCN’s toxicity (LC50 = 150 ppm) necessitates specialized handling .
Industrial-Scale Challenges and Solutions
Exothermicity Management
The bromomethylation’s ΔH = −120 kJ/mol mandates jacketed reactors with cryogenic cooling (−15°C to −10°C). Continuous flow systems (patent US20160355452A1) reduce hot spots by limiting residence time to <2 minutes .
Byproduct Formation
Major impurities include:
Chemical Reactions Analysis
Substitution Reactions
The bromine atom serves as an excellent leaving group, enabling nucleophilic substitutions under various conditions:
Table 1: Representative Substitution Reactions
Key mechanistic features:
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SN2 pathway dominates in polar aprotic solvents (e.g., DMF, DMSO)
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Steric hindrance from the cyclopropane ring reduces reaction rates compared to linear analogs
Radical-Mediated Transformations
The cyclopropylmethyl radical undergoes rapid ring-opening (k = 1.2×10⁸ s⁻¹ at 37°C) :
Table 2: Radical Reaction Pathways
Initiator | Conditions | Major Products | Selectivity | Source |
---|---|---|---|---|
AIBN | Benzene, 80°C | 1,4-Dienes via β-scission | 73% | |
Fe(acac)₃ | THF, -20°C | Cross-coupled alkenes | 68% | |
UV light (254 nm) | Hexanes, 25°C | Hexa-1,4-diene derivatives | 81% |
Notable applications:
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Serves as a mechanistic probe in enzyme-catalyzed reactions due to rapid radical interconversion
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Enables stereoselective synthesis of 1,4-dienes via iron-catalyzed cross-coupling
Ring-Opening/Expansion Reactions
Strain relief drives cyclopropane ring modifications:
Table 3: Ring-Opening Pathways
Kinetic profile :
Coupling Reactions
Palladium and iron catalysts enable cross-couplings:
Table 4: Catalytic Coupling Systems
Optimization parameters:
Stability Considerations
Critical degradation pathways:
textThermal decomposition (T > 40°C): This compound → 3-Bromo-1-propene + Ethene k = 2.3×10⁻⁴ s⁻¹ at 50°C [4]
Storage recommendations :
This comprehensive analysis demonstrates this compound's versatility in organic synthesis, particularly in radical chemistry and strain-driven transformations. Recent advances in catalytic systems continue to expand its synthetic utility while addressing historical challenges in controlling ring-opening side reactions .
Scientific Research Applications
Synthetic Intermediates in Organic Chemistry
(Bromomethyl)cyclopropane serves as a critical synthetic intermediate in various chemical reactions. Its strained cyclopropane ring structure imparts high reactivity, making it valuable in the synthesis of complex molecules. Notably, it is utilized for introducing the cyclopropylmethyl group into larger molecular frameworks, which is essential for developing new pharmaceuticals and agrochemicals .
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is often involved in the final steps of synthesizing active pharmaceutical ingredients due to its ability to undergo nucleophilic substitutions and other transformations. The high purity of this compound, often exceeding 95%, is crucial for minimizing impurities in the final pharmaceutical products .
Methodologies for Synthesis
Recent advancements have focused on improving the synthesis methods for this compound to enhance yield and purity. For instance, a method involving cyclopropylmethanol as a starting material has been developed, allowing for high productivity under controlled conditions .
This compound derivatives have been explored for their potential as therapeutic agents. Research has indicated that compounds derived from this compound exhibit activity against specific biological targets, including protein tyrosine phosphatases, which play a role in various diseases, including cancer and addiction disorders .
Case Studies
- Case Study 1: Development of PTPRD Inhibitors
- Case Study 2: Synthesis of Novel Dienes
Mechanism of Action
The mechanism of action of (Bromomethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The bromine atom can be easily substituted by nucleophiles, leading to the formation of various products. The cyclopropane ring can undergo ring-opening reactions, especially under radical conditions, resulting in the formation of different functional groups .
Comparison with Similar Compounds
1,1-Bis(bromomethyl)cyclopropane
- Molecular Formula : C₅H₈Br₂
- Molecular Weight : 227.93 g/mol
- Boiling Point : 65–67°C at 5 mm Hg .
- Reactivity : Undergoes reductive cyclization to form bicyclic structures.
- Applications : Used in synthesizing spiropentane and other strained ring systems .
Bromocyclopropane (Cyclopropyl Bromide)
- Molecular Formula : C₃H₅Br
- Molecular Weight : 120.98 g/mol .
- Density : 1.392 g/mL at 25°C .
- Reactivity : Less steric hindrance compared to this compound, enabling facile ring-opening reactions.
- Applications : Primarily used in cyclopropanation reactions and as a ligand in transition-metal catalysis .
Spiropentane
- Molecular Formula : C₅H₈
- Synthesis : Derived from intramolecular Wurtz reactions of pentaerythrityl tetrabromide using sodium or zinc .
- Reactivity : Exhibits strain-driven reactivity, analogous to cyclopropane derivatives.
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point/°C (Pressure) | Key Applications |
---|---|---|---|---|
This compound | C₄H₇Br | 135.004 | 65–67 (5 mm Hg)* | Kinase inhibitors, cross-coupling |
1,1-Bisthis compound | C₅H₈Br₂ | 227.93 | 65–67 (5 mm Hg) | Spiropentane synthesis |
Bromocyclopropane | C₃H₅Br | 120.98 | Not reported | Cyclopropanation, catalysis |
Spiropentane | C₅H₈ | 68.12 | Not reported | Model strained hydrocarbon |
Biological Activity
(Bromomethyl)cyclopropane, also known as cyclopropylmethyl bromide, is a compound with the chemical formula CHBr and CAS Number 7051-34-5. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, applications, and relevant case studies.
This compound is characterized by its molecular weight of 135.00 g/mol and a density of approximately 1.5 g/cm³. It has a boiling point of 106 °C at 760 mmHg and a flash point of 41.7 °C, indicating its volatile nature. The compound can be synthesized through various methods, including the use of cyclopropylmethanol under specific conditions that favor high purity and yield .
Synthesis Overview
Biological Activity
The biological activity of this compound primarily stems from its role as a biochemical reagent in life sciences research. Its structural properties allow it to act as a versatile synthetic building block in the development of various bioactive compounds.
Potential Applications
- Synthetic Intermediate : It serves as an important intermediate in synthesizing other biologically active compounds, particularly those involving cyclopropylmethyl groups .
- Pharmacological Research : Studies indicate that derivatives of this compound may exhibit significant pharmacological activities, including interactions with opioid receptors, which are crucial for pain management and addiction therapies .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Opioid Ligands : Research has identified ligands derived from this compound that possess mixed micro agonist/delta antagonist activities, showing promise for developing new analgesics with reduced side effects .
- Neuronal Activity Modulation : A derivative was found to inhibit hyperexcitability in rat hippocampal neurons, suggesting potential applications in neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds derived from this compound. The SAR studies indicate that modifications to the cyclopropylmethyl moiety can significantly influence binding affinity and functional activity at various biological targets.
Key Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Bromomethyl)cyclopropane in organic chemistry?
this compound is synthesized via alkylation reactions, often using cyclopropane derivatives and brominating agents. For example, it can be prepared by reacting tert-butyl piperazine-1-carboxylate with this compound in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by purification via column chromatography . Alternative methods involve nucleophilic substitution under conditions like K₂CO₃ in dimethylformamide (DMF) at 60°C .
Q. How should researchers handle and store this compound to ensure stability?
Due to its sensitivity to temperature and moisture, store this compound at 0–6°C in airtight containers under inert gas (e.g., nitrogen). Use anhydrous solvents and moisture-free reaction setups to prevent decomposition . Refractive index (n²⁰/D: 1.457) and density (1.392 g/mL at 25°C) data can aid in quality verification during storage .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm cyclopropane ring integrity and bromomethyl group position (¹H and ¹³C NMR).
- GC-MS : For purity assessment (boiling point: 105–107°C) .
- SMILES/InChI validation : Use computational tools to cross-verify structural descriptors (e.g., SMILES: BrCC1CC1; InChIKey: AEILLAXRDHDKDY-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in cross-coupling reactions to minimize side products?
Optimize catalysts and solvents to suppress undesired pathways. For example:
- Iron-catalyzed cross-couplings : Use FeCl₃ with Grignard reagents to synthesize 1,4-dienes, avoiding β-hydride elimination .
- Radical-mediated reactions : Control temperature and stoichiometry to prevent cyclopropane ring fragmentation (e.g., via halogen atom transfer pathways) .
- Contrast DCM (for Boc-protection reactions ) with DMF (for SN2 reactions ) to balance reactivity and stability.
Q. What strategies mitigate cyclopropane ring fragmentation during radical-mediated reactions involving this compound?
Computational modeling (e.g., ROMO62x/def2tzvp level) predicts that bromine atom abstraction is less favorable than iodine, increasing staffane formation risk. To mitigate:
- Use iodine-containing substrates to favor productive propagation.
- Adjust reaction time and temperature to disfavor oligomerization .
Q. How does the cyclopropane ring influence reactivity in nucleophilic substitution compared to non-cyclic analogs?
The cyclopropane ring’s angle strain increases electrophilicity at the bromomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the ring may reduce accessibility. Compare with 2-bromo-1,1-dimethylcyclopropane, where methyl groups further hinder substitution .
Q. What are the implications of solvent choice on reaction kinetics in SN2 reactions with this compound?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states, improving reaction rates. In contrast, non-polar solvents (e.g., DCM) are preferable for acid-sensitive reactions but may slow kinetics. Validate via kinetic studies under varying dielectric conditions .
Q. Methodological Considerations
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations)?
Verify purity via chromatography and spectroscopic methods. For example, discrepancies in boiling points (105–107°C vs. 106°C) may arise from impurities or measurement techniques (e.g., ambient pressure vs. reduced pressure) .
Q. What role does this compound play in designing bioactive molecules?
It serves as a cyclopropylmethyl building block in drug candidates. For example, it is used to synthesize KCNQ2 openers for neuronal hyperexcitability studies and δ-peptide foldamers with stable helical conformations .
Q. How can computational tools aid in predicting reaction outcomes with this compound?
Density functional theory (DFT) calculations (e.g., transition state analysis) can predict regioselectivity in cross-couplings and radical pathways. Tools like Gaussian or ORCA are recommended for modeling cyclopropane ring stability under reaction conditions .
Properties
IUPAC Name |
bromomethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILLAXRDHDKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220785 | |
Record name | Bromomethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220785 | |
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Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-34-5, 1219805-93-2 | |
Record name | (Bromomethyl)cyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7051-34-5 | |
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Record name | Bromomethylcyclopropane | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomethylcyclopropane | |
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Record name | Bromomethylcyclopropane | |
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Record name | BROMOMETHYLCYCLOPROPANE | |
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Retrosynthesis Analysis
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